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Compound of Interest

Compound Name:
3,3,3-Trifluoro-2-methoxy-2-

phenylpropanoic acid

Cat. No.: B1197121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA), a vital chiral

derivatizing agent in stereochemical analysis. The information presented herein is intended to

serve as a valuable resource for researchers, scientists, and professionals in the field of drug

development and organic chemistry.

Introduction to Mosher's Acid
Mosher's acid is a chiral carboxylic acid widely employed for determining the enantiomeric

excess and absolute configuration of chiral alcohols and amines.[1] Its utility lies in its ability to

form diastereomeric esters or amides with the analyte, which can then be distinguished using

Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The distinct chemical shifts observed

for the protons of the diastereomers allow for the elucidation of the stereochemistry of the

original molecule.[2]

Spectroscopic Data of Mosher's Acid
The following tables summarize the key spectroscopic data for racemic Mosher's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Racemic Mosher's Acid
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

9.8 Broad Singlet 1H OH

7.57–7.61 Multiplet 2H Caryl H

7.42–7.46 Multiplet 3H Caryl H

3.57 Singlet 3H OCH₃

Solvent: CDCl₃,

Instrument: 400 MHz

NMR Spectrometer.[4]

Table 2: ¹³C NMR Spectroscopic Data for Racemic Mosher's Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(JC-F)

Assignment

170.90 Singlet COOH

131.08 Singlet Caryl

130.01 Singlet CarylH

128.68 Singlet CarylH

127.39 Singlet CarylH

125.94 Quartet 292 Hz CF₃

84.38 Quartet 28 Hz C-CF₃

55.56 Singlet CH₃

Solvent: CDCl₃,

Instrument: 100.6

MHz NMR

Spectrometer.[4]

Infrared (IR) Spectroscopy
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Table 3: Infrared (IR) Spectroscopic Data for Racemic Mosher's Acid

Wavenumber (cm⁻¹) Description

3700–2700 O-H stretch (broad)

3069 Caryl-H stretch (medium)

2955 Calkyl-H stretch (medium)

2852 (medium)

2642 (weak)

1733 C=O stretch (very strong)

Technique: Attenuated Total Reflectance (ATR).

[4]

Mass Spectrometry (MS)
While a detailed experimental mass spectrum for Mosher's acid is not readily available in the

cited literature, the fundamental properties can be reported. The primary application of MS in

the context of Mosher's acid is the analysis of its derivatives.

Table 4: Mass Spectrometry Data for Mosher's Acid

Parameter Value

Molecular Formula C₁₀H₉F₃O₃

Molecular Weight 234.17 g/mol

Exact Mass 234.050385

Expected fragmentation in electron ionization (EI) mass spectrometry would involve the loss of

characteristic fragments for a carboxylic acid, such as the loss of the hydroxyl group (M-17)

and the carboxyl group (M-45).[5]

Experimental Protocols
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The data presented in this guide were obtained using standard spectroscopic techniques. The

following provides a general overview of the methodologies.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.[4] The

sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with

tetramethylsilane (TMS) used as an internal standard.[6]

IR Spectroscopy
Infrared spectra are commonly acquired using a Fourier Transform Infrared (FTIR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4] The solid or

liquid sample is placed in direct contact with the ATR crystal, and the spectrum is recorded over

the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
High-resolution mass spectra (HRMS) for Mosher's acid derivatives are often obtained using

techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or

Quadrupole Time-of-Flight (QTOF) mass analyzer.[2] For the free acid, Electron Ionization (EI)

or Chemical Ionization (CI) could also be employed.

Visualization of Experimental Workflow
The primary utility of Mosher's acid is in the determination of the absolute configuration of chiral

alcohols and amines. The following diagram illustrates the general workflow for this application.
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Workflow for Stereochemical Determination using Mosher's Acid

Starting Materials

Derivatization Diastereomeric Esters

AnalysisUnknown Chiral Alcohol
(R-OH or S-OH)

Reaction with
(R)-Mosher's Acid Chloride

Reaction with
(S)-Mosher's Acid Chloride

(R)-Mosher's Acid Chloride

(S)-Mosher's Acid Chloride

(R,R) and (S,R)
Diastereomeric Esters

(R,S) and (S,S)
Diastereomeric Esters

¹H and/or ¹⁹F NMR
Spectroscopy

Comparison of Chemical Shifts
(Δδ = δS - δR)

Determination of
Absolute Configuration

Click to download full resolution via product page

Caption: Workflow for determining the absolute configuration of a chiral alcohol using Mosher's

acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1197121#spectroscopic-data-nmr-ir-ms-of-mosher-s-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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